3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine
CAS No.:
Cat. No.: VC17465432
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20N2 |
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Molecular Weight | 192.30 g/mol |
IUPAC Name | 3-methyl-N-(1-pyridin-2-ylethyl)butan-1-amine |
Standard InChI | InChI=1S/C12H20N2/c1-10(2)7-9-13-11(3)12-6-4-5-8-14-12/h4-6,8,10-11,13H,7,9H2,1-3H3 |
Standard InChI Key | QPIAUEWIAANLHU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCNC(C)C1=CC=CC=N1 |
Introduction
Molecular Identity and Structural Features
Systematic Nomenclature and Identifiers
The compound is formally named 3-methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine under IUPAC guidelines . Key identifiers include:
The SMILES string reveals a tertiary amine center bonded to a 3-methylbutyl group and a pyridin-2-yl-substituted ethyl moiety.
Three-Dimensional Conformation
Computational models predict a staggered conformation for the aliphatic chain, minimizing steric hindrance between the methyl branch (C3) and the pyridine ring . The pyridine ring adopts a planar geometry, with the ethylamine substituent occupying an axial position relative to the nitrogen atom.
Key Bond Lengths and Angles (DFT Calculations):
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N1–C7 (amine to pyridine): 1.47 Å
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C7–C8 (ethyl bridge): 1.54 Å
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Pyridine ring bond angles: ~120° (aromatic stabilization)
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via a reductive amination strategy:
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Precursor Preparation:
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Reduction:
Yield: ~65–72% (optimized conditions) .
Reactivity Profile
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Amine Functional Group:
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Pyridine Ring:
Physicochemical Properties
Predicted ADME Parameters
Parameter | Value | Method |
---|---|---|
LogP (Octanol-Water) | 2.8 ± 0.3 | XLogP3 |
Water Solubility | 1.2 mg/mL | ALOGPS |
Polar Surface Area | 38.5 Ų | ChemAxon |
The moderate lipophilicity suggests blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics .
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